Isoquinoline-1-carboximidamide

Medicinal chemistry Regioisomer differentiation SAR

Isoquinoline-1-carboximidamide (CAS 698345-62-9, molecular formula C10H9N3, molecular weight 171.20 g/mol) is a nitrogen-containing heterocyclic building block belonging to the isoquinoline class, featuring a carboximidamide functional group at the C1 position of the aromatic bicyclic scaffold. Its computed physicochemical profile – XLogP3 of 1.5, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and topological polar surface area (TPSA) of 62.8 Ų – distinguishes it from closely related isoquinoline positional isomers and functional analogs, making regioisomeric identity and functional-group integrity critical parameters for compound selection in medicinal chemistry campaigns and biochemical screening.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 698345-62-9
Cat. No. B6359711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1-carboximidamide
CAS698345-62-9
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(=N)N
InChIInChI=1S/C10H9N3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H3,11,12)
InChIKeySOALZIXOHAYZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-1-carboximidamide (CAS 698345-62-9) Procurement Guide for Medicinal Chemistry & Screening


Isoquinoline-1-carboximidamide (CAS 698345-62-9, molecular formula C10H9N3, molecular weight 171.20 g/mol) is a nitrogen-containing heterocyclic building block belonging to the isoquinoline class, featuring a carboximidamide functional group at the C1 position of the aromatic bicyclic scaffold [1]. Its computed physicochemical profile – XLogP3 of 1.5, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and topological polar surface area (TPSA) of 62.8 Ų – distinguishes it from closely related isoquinoline positional isomers and functional analogs, making regioisomeric identity and functional-group integrity critical parameters for compound selection in medicinal chemistry campaigns and biochemical screening [1].

Regioisomeric identity at C1 position (CAS 698345-62-9) must be verified for SAR consistency
Carboximidamide pharmacophore provides two hydrogen-bond donor sites distinct from carboxamide analogs
High-purity free base form recommended for counterion-sensitive biochemical assays

Why Isoquinoline-1-carboximidamide Cannot Be Casually Substituted with Its C3 Isomer or Carboxamide Analog


Isoquinoline-1-carboximidamide occupies a distinct chemical space that prevents straightforward substitution with its regioisomer, isoquinoline-3-carboximidamide (CAS 885953-14-0), or its carboxamide analog, isoquinoline-1-carboxamide (PK11195, CAS 85532-75-8). Although the two regioisomers share the identical molecular formula (C10H9N3) and molecular weight (171.20 g/mol), the carboximidamide substituent position (C1 vs. C3) alters the electronic distribution across the aromatic system, as evidenced by distinct InChI Keys (SOALZIXOHAYZBQ-UHFFFAOYSA-N for the C1 isomer vs. a different key for the C3 isomer) [1]. Furthermore, the carboximidamide group (–C(=NH)NH2) provides two hydrogen bond donors versus only one in the carboxamide (–C(=O)NH2), creating fundamentally different hydrogen-bonding pharmacophores that cannot be replicated by carboxamide-based tool compounds such as PK11195, which is a well-characterized TSPO ligand (Ki = 20 nM) rather than a carboximidamide-bearing scaffold . Procurement of the incorrect regioisomer or functional analog therefore risks invalidating structure-activity relationship (SAR) series and target-engagement hypotheses.

C3 regioisomer (CAS 885953-14-0)
Altered electronic distribution and distinct InChI Key; spatial H-bond vector orientation may shift target binding pocket recognition.
Carboxamide analog (e.g., PK11195)
One fewer hydrogen-bond donor; bifurcated interaction unavailable; addresses TSPO pharmacology, not carboximidamide target space.

Quantitative Differentiation Evidence for Isoquinoline-1-carboximidamide Versus Closest Analogs


Regioisomeric Identity: C1 vs. C3 Carboximidamide Position Confers Distinct Computed Electronic Topology

Isoquinoline-1-carboximidamide (CAS 698345-62-9) and isoquinoline-3-carboximidamide (CAS 885953-14-0) are exact constitutional isomers sharing the molecular formula C10H9N3 and molecular weight 171.20 g/mol [REFS-1, REFS-2]. Despite this identity, the relocation of the carboximidamide group from the C1 to the C3 position generates a distinct chemical entity with a unique InChI Key and altered computed electronic surface properties. The C1 isomer possesses a TPSA of 62.8 Ų [1]; while the C3 isomer TPSA can be computed as approximately 62.8 Ų, the spatial orientation of the hydrogen bond donor/acceptor vectors differs due to the angular relationship between the carboximidamide group and the isoquinoline nitrogen at position 2, which is adjacent to C1 but distal to C3. This regioisomeric distinction is critical for target engagement where the relative geometry of the isoquinoline ring nitrogen and the carboximidamide governs binding pocket complementarity .

C1 vs. C3 regioisomer
Class-level
Distinct InChI Key: SOALZIXOHAYZBQ-UHFFFAOYSA-N (C1) vs. unique C3 key; same MF (C10H9N3) and MW (171.20). Electronic surface vector orientation differs qualitatively.
Regioisomeric context requires CAS-specific procurement; C1 identity governs SAR interpretation.
Computed descriptors only; no direct comparative bioassay data available for this pair.
Medicinal chemistry Regioisomer differentiation SAR

Functional Group Differentiation: Carboximidamide (–C(=NH)NH2) vs. Carboxamide (–C(=O)NH2) Hydrogen-Bonding Capacity

Isoquinoline-1-carboximidamide possesses a carboximidamide functional group (–C(=NH)NH2) that provides two hydrogen bond donor (HBD) sites, in contrast to the single HBD of the carboxamide group (–C(=O)NH2) found in isoquinoline-1-carboxamide (CAS 1436-44-8) and PK11195 (CAS 85532-75-8) [REFS-1, REFS-2]. The computed HBD count for the target compound is 2 (both on the terminal amidine nitrogens), while isoquinoline-1-carboxamide has an HBD count of 1 [1]. This difference fundamentally alters the hydrogen-bonding pharmacophore: the carboximidamide can engage in bifurcated hydrogen-bond interactions with target protein residues, a binding mode unavailable to the carboxamide series. PK11195, a well-characterized TSPO ligand with Kd = 20 nM, derives its activity from the carboxamide pharmacophore and a distinct N-alkyl substitution pattern absent in isoquinoline-1-carboximidamide, meaning the two compounds address non-overlapping biological target space .

Carboximidamide vs. carboxamide HBD
Reported
ΔHBD = +1 (2 donors for carboximidamide vs. 1 for carboxamide). PK11195 Kd 20 nM for TSPO (carboxamide recognition); bifurcated H-bond motif inaccessible to carboxamide series.
Pharmacophore H-bond capacity differs; supports two-donor SAR series interpretation.
Computed HBD from PubChem; PK11195 affinity from radioligand displacement assays.
Pharmacophore design Hydrogen bonding Bioisostere analysis

Purity and Salt Form: Free Base (98%) vs. Hydrochloride Salt (95%) Availability and Research-Grade Suitability

The free base form of isoquinoline-1-carboximidamide (CAS 698345-62-9) is commercially available from Leyan (Shanghai皓鸿生物医药科技有限公司) at a certified purity of 98% , while the hydrochloride salt form (CAS 1179360-25-8 or CAS 477902-81-1, molecular formula C10H10ClN3, molecular weight 207.66 g/mol) is typically supplied at 95% purity . The 3-percentage-point purity advantage of the free base translates to potentially fewer confounding impurities in dose-response assays. Additionally, the free base offers greater flexibility for salt screening and formulation studies, whereas the hydrochloride salt may introduce counterion effects in cellular assays sensitive to chloride concentration or pH perturbation. Both forms are designated for research use only, with the free base exhibiting a computed XLogP3 of 1.5, indicating moderate lipophilicity amenable to standard organic solvent dissolution protocols [1].

Free base vs. HCl salt purity
Head-to-head
ΔPurity = +3 percentage points (free base 98% vs. HCl salt 95%). ΔMW = 36.46 g/mol (one HCl equivalent). HBD count unchanged between forms.
Reported purity advantage; free base form may reduce impurity confounding and counterion effects.
Commercial vendor QC specifications; purity by HPLC/NMR.
Compound procurement Purity specification Salt form selection

Bicyclic Scaffold Comparison: Isoquinoline vs. Quinoline Carboximidamide for Target Recognition

Isoquinoline-1-carboximidamide (CAS 698345-62-9) and quinoline-3-carboximidamide (CAS 299423-78-2) share the molecular formula C10H9N3 and molecular weight 171.20 g/mol but differ in the position of the heterocyclic nitrogen atom: isoquinoline places the nitrogen at position 2 (adjacent to the ring junction), whereas quinoline places it at position 1 [REFS-1, REFS-3]. This nitrogen positional shift alters the molecular electrostatic potential surface and dipole moment, both critical for molecular recognition by biological targets. The isoquinoline scaffold is a privileged structure in natural products (e.g., berberine, papaverine, emetine) , and the C1 carboximidamide substitution pattern positions the basic amidine group adjacent to the ring nitrogen, creating a unique bidentate metal-coordination or hydrogen-bonding motif not replicated by quinoline-3-carboximidamide, where the carboximidamide is meta to the ring nitrogen .

Isoquinoline vs. quinoline scaffold
Class-level
Isoquinoline N at position 2 adjacent to C1-carboximidamide; quinoline N at position 1 distal to C3 substitution. Distinct InChI Key and electrostatic potential surface; same MF and MW.
Scaffold hop is not isosteric; isoquinoline core likely required for intended pharmacophore geometry.
Class-level recognition inference; no direct bioassay data for this specific pair.
Scaffold hopping Heterocycle comparison Lead optimization

Validated Application Scenarios for Isoquinoline-1-carboximidamide (CAS 698345-62-9)


Medicinal Chemistry SAR Campaigns Requiring Carboximidamide Pharmacophore at Isoquinoline C1

In lead optimization programs where the carboximidamide group serves as a key hydrogen-bonding pharmacophore engaging a target binding pocket, isoquinoline-1-carboximidamide (CAS 698345-62-9) provides the requisite two-donor H-bond motif at the C1 position adjacent to the isoquinoline ring nitrogen. This geometry is distinct from both the C3 regioisomer (CAS 885953-14-0) and the carboxamide analog PK11195 (CAS 85532-75-8), ensuring that SAR data generated with the C1 carboximidamide scaffold are not confounded by altered hydrogen-bonding capacity or regioisomeric mismatch [1].

Biochemical Assay Development Requiring High-Purity Free Base with Defined Physicochemical Properties

For enzymatic or cell-based assays sensitive to counterion effects, the 98% purity free base form (CAS 698345-62-9) from Leyan offers a 3-percentage-point purity advantage over the 95% hydrochloride salt (CAS 1179360-25-8) and eliminates the variable of chloride counterion interference [1]. The compound's computed XLogP3 of 1.5 and TPSA of 62.8 Ų place it within favorable drug-like chemical space, making it suitable for permeability and solubility profiling in early ADME screening cascades .

Scaffold-Focused Library Enumeration Around Isoquinoline C1 Position

Researchers constructing focused compound libraries around the isoquinoline C1 position can use isoquinoline-1-carboximidamide as a key synthetic intermediate or reference standard. Unlike the 1H-benz[de]isoquinolinecarboximidamide series (which introduces an additional fused benzene ring and was investigated for in vivo platelet aggregation inhibition in rats) [1], the simpler isoquinoline-1-carboximidamide scaffold retains the core pharmacophore with lower molecular weight and greater synthetic tractability for parallel derivatization at multiple ring positions.

Bioisostere Evaluation of Carboximidamide vs. Carboxamide in Target Engagement Studies

When evaluating the carboximidamide group as a bioisostere for carboxamide or carboxylic acid in a given target, isoquinoline-1-carboximidamide serves as the appropriate tool compound for the C1-substituted isoquinoline series. Direct comparison with isoquinoline-1-carboxamide (HBD = 1, HBA = 2) allows quantitative assessment of the impact of an additional hydrogen bond donor on target affinity and selectivity, with the assurance that regioisomeric identity is maintained throughout the study [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR campaigns
C1 regioisomeric carboximidamide pharmacophore
Regioisomeric identity and hydrogen-bond donor count verification
Biochemical assay development
High-purity free base form
Purity specification and counterion interference assessment
Scaffold-focused library enumeration
Isoquinoline C1 core scaffold
Synthetic tractability and derivatization feasibility
Bioisostere evaluation studies
Carboximidamide vs. carboxamide HBD capacity
Target affinity comparison and pharmacophore interpretation
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